molecular formula C21H14ClN3O3S B2536216 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 422534-06-3

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2536216
CAS RN: 422534-06-3
M. Wt: 423.87
InChI Key: CWTQOTZPZAQPLE-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide, often referred to as pyraclostrobin , is a chemical compound used as a fungicide in agriculture. It belongs to the quinone outside inhibitor (QoI) class and specifically falls within the strobilurin chemical group .


Molecular Structure Analysis

Pyraclostrobin’s molecular formula is C19H18ClN3O4 , with a molar mass of approximately 387.82 g/mol . Its structure comprises a thienopyrazole ring, a chlorophenyl group, and a chromene-3-carboxamide unit. The compound’s 3D arrangement and functional groups play a crucial role in its biological activity .


Chemical Reactions Analysis

Pyraclostrobin interacts with fungal pathogens by inhibiting the QoI site in the mitochondrial electron transport chain. This disruption leads to the impairment of ATP synthesis, ultimately causing cell death in susceptible fungi. The compound’s specific binding interactions with the QoI site can be explored through molecular docking studies .

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S/c22-13-5-7-14(8-6-13)25-19(16-10-29-11-17(16)24-25)23-20(26)15-9-12-3-1-2-4-18(12)28-21(15)27/h1-9H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTQOTZPZAQPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

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